![molecular formula C24H19N3 B12546193 {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile CAS No. 151986-06-0](/img/structure/B12546193.png)
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bis(4-methylphenyl)amino groups attached to a benzylidene core, which is further linked to a propanedinitrile moiety. The compound’s distinct structure makes it a valuable material in organic electronics and other advanced technological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4,4’-dimethyltriphenylamine with appropriate reagents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses 4,4’-dimethyltriphenylamine as the starting material. The reaction is carried out in the presence of reagents such as phosphorus oxychloride and dimethylformamide, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene core or the amino groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the fabrication of organic electronic devices such as organic solar cells and organic photovoltaics.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile involves its interaction with molecular targets and pathways. In organic electronics, the compound functions as a donor-acceptor molecule, facilitating charge transfer and improving the efficiency of electronic devices. The mechanofluorochromic properties are attributed to changes in the molecular conformation under mechanical stress, leading to alterations in fluorescence .
Comparación Con Compuestos Similares
Similar Compounds
[4-[Bis(4-methoxyphenyl)amino]benzylidene]malononitrile: This compound shares a similar core structure but has methoxy groups instead of methyl groups, leading to different electronic and optical properties.
4-[Bis(4-methylphenyl)amino]benzaldehyde: This compound is structurally related but lacks the propanedinitrile moiety, resulting in different reactivity and applications.
Uniqueness
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is unique due to its combination of bis(4-methylphenyl)amino groups and a propanedinitrile moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics and material science.
Propiedades
Número CAS |
151986-06-0 |
|---|---|
Fórmula molecular |
C24H19N3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H19N3/c1-18-3-9-22(10-4-18)27(23-11-5-19(2)6-12-23)24-13-7-20(8-14-24)15-21(16-25)17-26/h3-15H,1-2H3 |
Clave InChI |
YSMVZCAORJAQQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






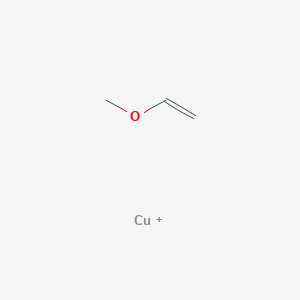
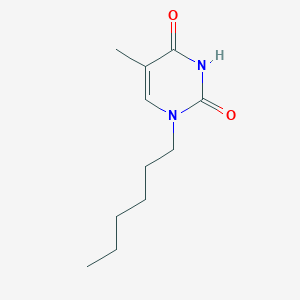
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
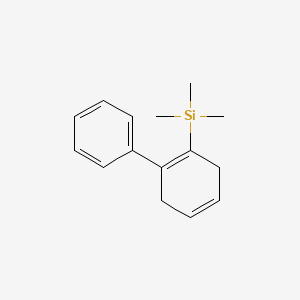
![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
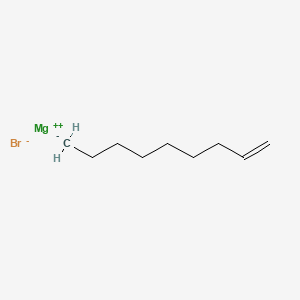
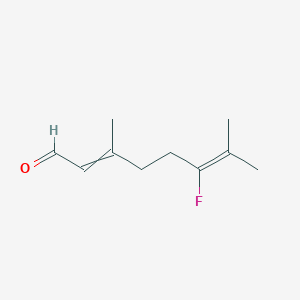

![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
